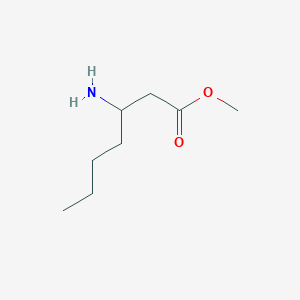

Methyl 3-aminoheptanoate

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-aminoheptanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3 |

InChI Key |

UKWDJFBVMLITOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Methyl 3-Oxoheptanoate

One common approach to prepare methyl 3-aminoheptanoate involves the reductive amination of methyl 3-oxoheptanoate with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.

$$

\text{Methyl 3-oxoheptanoate} + \text{NH}_3 \xrightarrow[\text{reducing agent}]{\text{solvent, catalyst}} \text{this compound}

$$

- Procedure notes: The reaction is typically carried out in methanol or ethanol at mild temperatures (0–50 °C) to avoid side reactions.

- Catalysts: Palladium on carbon (Pd/C) under hydrogen atmosphere or sodium triacetoxyborohydride are commonly employed.

- Yields: Reported yields range from 70% to 90% depending on reaction conditions and purification methods.

Esterification of 3-Aminoheptanoic Acid

Another route involves the esterification of 3-aminoheptanoic acid with methanol under acidic catalysis.

- Procedure: The amino acid is dissolved in methanol, and a strong acid catalyst such as sulfuric acid or hydrochloric acid is added.

- Conditions: Reflux for several hours (4–12 h) to drive esterification to completion.

- Purification: Removal of excess methanol and acid by distillation and neutralization.

- Advantages: This method uses commercially available amino acids and simple reagents.

- Limitations: Potential for racemization or side reactions if chiral centers are present.

Synthesis via Amination of Methyl 3-Halogenheptanoate

Halogenated esters such as methyl 3-bromoheptanoate can be aminated by reaction with ammonia or amine sources.

- Reaction conditions: Typically carried out in polar solvents like DMF or DMSO at elevated temperatures (50–100 °C).

- Mechanism: Nucleophilic substitution of halogen by ammonia.

- Yields: Moderate to good yields (60–85%) depending on reaction time and temperature.

- Considerations: Halogenated intermediates need to be handled carefully due to toxicity and reactivity.

| Preparation Method | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination of Methyl 3-Oxoheptanoate | Mild temperatures, reducing agents (NaBH3CN, Pd/C) | 70–90 | High selectivity, good yields | Requires reducing agents, catalyst cost |

| Esterification of 3-Aminoheptanoic Acid | Acid catalysis, reflux in methanol | 65–85 | Simple reagents, straightforward | Possible racemization, longer reaction times |

| Amination of Methyl 3-Halogenheptanoate | Elevated temperature, polar solvents | 60–85 | Direct substitution, good yields | Handling of halogenated compounds, side reactions |

- Temperature and solvent effects: Lower temperatures favor higher purity and reduce by-products in reductive amination. Polar protic solvents such as methanol enhance solubility and reaction rates.

- Catalyst selection: Pd/C catalysts provide cleaner reactions but require hydrogen gas handling. Chemical reductants like sodium triacetoxyborohydride offer safer alternatives.

- Ammonia source: Gaseous ammonia or ammonium salts can be used; gaseous ammonia often provides better control and higher yields.

- Purification: Crystallization and chromatography are standard; crystallization from methanol or ethyl acetate is common for isolating pure this compound.

The preparation of this compound can be efficiently achieved by several synthetic routes, with reductive amination of methyl 3-oxoheptanoate and esterification of 3-aminoheptanoic acid being the most prominent. Optimization of reaction conditions such as temperature, solvent, and ammonia source significantly impacts yield and purity. Industrially, solvent-free ammonolysis and catalytic hydrogenation methods offer scalable and economically viable options. The comprehensive data from patents and peer-reviewed research provide a robust foundation for selecting the appropriate method tailored to specific synthetic needs.

Chemical Reactions Analysis

Amide Coupling Reactions

Methyl 7-aminoheptanoate derivatives participate in nucleophilic acyl substitution with activated carboxylic acids:

-

Reaction Example :

Methyl 7-aminoheptanoate reacts with 4-chloroquinazoline analogues in isopropanol with triethylamine at 90°C for 6 hours to form ester intermediates (e.g., compounds 4a–4l ) .

Key Conditions :Solvent Base Temperature Yield Isopropanol Triethylamine 90°C Not quantified

Hydrolysis and Deprotection

ω-Amino esters undergo saponification under basic conditions:

-

Procedure :

Methyl esters are converted to free acids using aqueous KOH/MeOH (e.g., synthesis of hydroxamates 3a–3f from methyl 7-aminoheptanoate derivatives) .

Epimerization Risk :

Alkaline conditions during ester hydrolysis or N-methylation may induce α-center epimerization, requiring low-temperature optimization (0°C) to minimize racemization .

Mitsunobu N-Alkylation

N-Tosyl-protected amino esters undergo alkylation via Mitsunobu reactions without epimerization:

-

Substrate Compatibility :

Demonstrated for N-tosyl amino acid esters (e.g., 32 , 33 ) using DIAD/TPP, enabling stereoretentive N-alkylation .

Advantage : Avoids acidic α-hydrogen enolization common in traditional alkylation methods.

Catalytic Hydrogenation

Amino esters serve as intermediates in hydrogenation pathways:

-

Application :

tert-Butyl 7-aminoheptanoate derivatives undergo hydrogenolysis (H₂/Pd) for deprotection of benzyl or tert-butyl groups .

Typical Conditions :-

Catalyst: Pd/C

-

Solvent: MeOH/THF

-

Pressure: 1–3 atm H₂

-

Solid-Phase Peptide Modifications

Methyl 7-aminoheptanoate derivatives are used in peptide backbone functionalization:

-

Example :

Coupling with tetrazine-containing aryl acetic acids (e.g., 2 ) via HATU/2,6-lutidine in DMF to generate bioconjugatable probes (e.g., 4 ) .

Key Reagents :Coupling Agent Solvent Temperature HATU Anhydrous DMF 0°C

Synthetic Limitations and Optimizations

-

Methylation Challenges :

N-Methylation with methyl iodide (8 equiv.) in THF/DMF at 80°C requires excess reagent due to precipitation issues, mitigated by phase-transfer catalysts . -

Epimerization Mitigation :

Lower reaction temperatures (0°C) and non-alkaline conditions preserve stereochemical integrity during N-methylation .

Spectroscopic Characterization

Representative NMR data for methyl ω-aminoheptanoate derivatives :

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| COOCH₃ | 3.77 | Singlet | Ester methyl |

| NH₂ | 1.28–1.03 | Multiplet | Aliphatic chain |

| α-CH₂ | 2.36–2.09 | Multiplet | Adjacent to amine |

Scientific Research Applications

Methyl 3-aminoheptanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Structural Differences: Features a cyclopentane ring instead of a linear heptanoate chain, reducing conformational flexibility.

- Applications : Used in synthetic chemistry (e.g., heterocyclic compound preparation via PPA-mediated cyclization) .

Ethyl 3-Amino-5-Methylhexanoate Hydrochloride

Methyl 3-Pentenoate

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Structural Differences: Unsaturated pentenoate chain lacking an amino group.

- Safety: Classified as non-hazardous under standard handling conditions, contrasting with amino-substituted esters .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Amino Group Impact: The presence of an amino group increases polarity, likely enhancing solubility in polar solvents but reducing volatility compared to non-amino esters (e.g., methyl 3-pentenoate).

- Ester Group Influence : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters.

- Structural Rigidity : Cyclic derivatives (e.g., cyclopentanecarboxylate) may exhibit restricted rotation, affecting binding interactions in biological systems .

Research and Industrial Relevance

- Pharmaceutical Potential: Amino esters are intermediates in drug synthesis (e.g., imidazole derivatives in ). This compound’s linear structure may favor peptide-like applications.

- Limitations : Discontinuation by suppliers like CymitQuimica highlights challenges in commercial scalability or regulatory compliance .

Biological Activity

Methyl 3-aminoheptanoate, an amino acid derivative with the molecular formula , exhibits significant biological activity relevant to pharmacology and biochemistry. This compound features a methyl ester functional group and an amino group positioned on the third carbon of a heptanoate chain, which influences its reactivity and potential applications in biological systems.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Chemical Formula :

- Functional Groups : Methyl ester (-COOCH₃) and amino group (-NH₂)

- Chain Length : Seven carbon atoms (heptanoate)

This structural arrangement allows this compound to participate in various metabolic pathways, acting as a substrate or intermediate in biochemical reactions.

Metabolic Pathways

This compound is involved in several metabolic processes:

- Protein Synthesis : As an amino acid derivative, it can influence protein synthesis by serving as a building block for peptide formation.

- Cellular Processes : The compound may modulate cellular activities through interactions with enzymes and receptors, potentially affecting pathways related to cell proliferation and metabolism.

Pharmacological Potential

Research indicates that this compound could have therapeutic applications. Its structural characteristics allow it to enhance bioactivity or bioavailability when used in drug design. Amino acid methyl esters are known to play roles in various pharmacological contexts, including:

- Enzyme Modulation : It may exhibit competitive inhibition or allosteric effects on enzyme functions, influencing metabolic pathways.

- Potential Therapeutic Uses : There is ongoing research into its applications in treating metabolic disorders or enhancing drug efficacy through structural modifications.

Comparative Analysis with Related Compounds

This compound shares similarities with other amino acid derivatives. Below is a comparison table highlighting key features of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-aminohexanoate | Six-carbon chain with an amino group | Shorter chain length affects solubility |

| Methyl 4-aminooctanoate | Eight-carbon chain with an amino group | Longer chain may influence lipophilicity |

| Methyl 5-aminopentanoate | Five-carbon chain with an amino group | Different chain length alters reactivity |

The unique positioning of the amino group in this compound distinguishes it from these analogs, affecting its chemical properties and biological activity.

Q & A

Q. What protocols ensure reproducibility in large-scale synthesis and bioactivity testing of this compound?

- Methodological Answer :

- Batch standardization : Document reaction parameters (e.g., stirring rate, cooling gradients) using SOPs.

- Inter-lab validation : Distribute samples to 3+ independent labs for parallel testing (e.g., NMR, bioassays).

- Data transparency : Publish raw spectra, chromatograms, and code for statistical analysis in open repositories (e.g., Zenodo).

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Presentation Guidelines

- Tables : Include processed data critical to the research question (e.g., IC₅₀ values ± SEM) in the main text. Raw datasets (e.g., NMR spectra) should be in appendices .

- Figures : Use line graphs for kinetic data and heatmaps for omics results. Label axes with units (e.g., "Concentration (µM)") and define error bars .

- Nomenclature : Follow IUPAC rules and provide CAS numbers (e.g., this compound, CAS: [insert]) to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.